molecular formula C16H13BrN2O2 B4958981 N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide

N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide

Cat. No. B4958981
M. Wt: 345.19 g/mol
InChI Key: LDCKAQOCZKSAMO-ZHACJKMWSA-N
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Description

N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide, also known as BBH, is a chemical compound that belongs to the class of hydrazides. It has a molecular formula of C16H13BrN2O2 and a molecular weight of 366.19 g/mol. BBH has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. This compound has also been found to have potential as an anticonvulsant, antidiabetic, and antifungal agent.

Mechanism of Action

The mechanism of action of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to further investigate the mechanism of action of this compound, particularly in relation to its anticancer activity. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide involves the reaction between 4-bromobenzaldehyde and acetylacetone in the presence of hydrazine hydrate. The product is then purified through recrystallization to obtain pure this compound. The yield of the synthesis method is around 70%.

properties

IUPAC Name

N'-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-6-12(7-9-14)15(20)10-11-18-19-16(21)13-4-2-1-3-5-13/h1-11,18H,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCKAQOCZKSAMO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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